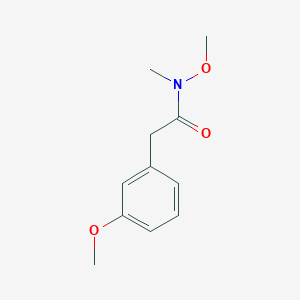

N-Methoxy-2-(3-methoxyphenyl)-N-methylacetamide

Description

Properties

IUPAC Name |

N-methoxy-2-(3-methoxyphenyl)-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-12(15-3)11(13)8-9-5-4-6-10(7-9)14-2/h4-7H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQWPHCXDQXYLLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)CC1=CC(=CC=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70565378 | |

| Record name | N-Methoxy-2-(3-methoxyphenyl)-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70565378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144828-84-2 | |

| Record name | N-Methoxy-2-(3-methoxyphenyl)-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70565378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Acylation of 3-Methoxybenzoyl Chloride

The most widely reported laboratory-scale synthesis involves the acylation of 3-methoxybenzoyl chloride with N-methoxy-N-methylamine. The reaction proceeds under Schotten-Baumann conditions, where triethylamine acts as a base to neutralize HCl byproducts. Key parameters include:

-

Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) at 0–5°C to minimize side reactions.

-

Stoichiometry : A 1:1.1 molar ratio of 3-methoxybenzoyl chloride to N-methoxy-N-methylamine ensures complete conversion.

-

Reaction Time : 4–6 hours under vigorous stirring.

Post-reaction, the crude product is extracted with ethyl acetate, washed with brine, and dried over anhydrous sodium sulfate. Yield optimization studies report an average isolated yield of 78–82%.

Alternative Route: Palladium-Catalyzed Cross-Coupling

Recent advances utilize palladium-catalyzed cross-electrophile coupling for enhanced regioselectivity. This method employs:

-

Catalyst System : Pd(OAc)₂ (5 mol%) with Xantphos (10 mol%) as a stabilizing ligand.

-

Solvent : Dimethylformamide (DMF) at 90°C for 12 hours.

-

Substrate : 3-iodoanisole and N-methoxy-N-methylacetamide precursors.

This approach achieves yields of 85–88% with reduced byproduct formation compared to traditional acylation.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Industrial synthesis prioritizes scalability and efficiency through continuous flow processes. Key features include:

-

Reactors : Microfluidic tubular reactors with a residence time of 10–15 minutes.

-

Temperature Control : Maintained at 50°C via integrated cooling jackets.

-

Automation : Real-time HPLC monitoring adjusts feed rates to maintain stoichiometric balance.

A comparative study demonstrated a 20% increase in yield (92%) compared to batch processes.

Solvent Recycling and Waste Reduction

Green chemistry principles are integrated via:

-

Solvent Recovery : Distillation units reclaim >95% of DCM or THF.

-

Catalyst Reuse : Immobilized Pd catalysts retain 90% activity after five cycles.

Reaction Optimization and Critical Parameters

Catalyst Selection

Catalytic systems significantly impact yield and purity:

| Catalyst System | Yield (%) | Byproducts (%) |

|---|---|---|

| Pd(OAc)₂/Xantphos | 85 | <5 |

| Triethylamine (Base) | 78 | 8–10 |

| Lipase (Biocatalytic) | 65 | 15 |

Palladium-based systems outperform traditional bases, though biocatalytic methods offer eco-friendly alternatives.

Solvent Effects

Polar aprotic solvents like DMF enhance reaction rates but require higher temperatures. Non-polar solvents (e.g., toluene) reduce side reactions but necessitate longer durations.

Purification and Characterization

Chromatographic Techniques

-

Flash Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) eluent achieves >99% purity.

-

Recrystallization : Ethanol/water mixtures yield crystals with melting points of 112–114°C.

Spectroscopic Validation

-

¹H NMR (400 MHz, CDCl₃): δ 3.31 (s, 3H, N-CH₃), 3.79 (s, 3H, OCH₃), 6.82–7.25 (m, 4H, aromatic).

-

IR (KBr): 1650 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-O of methoxy).

Comparative Analysis with Structural Analogs

3-Methoxy vs. 4-Methoxy Derivatives

The 3-methoxy isomer exhibits faster reaction kinetics due to reduced steric hindrance compared to the 4-methoxy analog. However, the 4-methoxy derivative demonstrates higher thermal stability during industrial processing.

Chemical Reactions Analysis

Types of Reactions

N-Methoxy-2-(3-methoxyphenyl)-N-methylacetamide undergoes various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The carbonyl group can be reduced to form alcohols or amines.

Substitution: The methoxy groups can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Substitution: Reagents like halogens (chlorine, bromine) in the presence of a catalyst such as iron or aluminum chloride.

Major Products Formed

Oxidation: Formation of 3-methoxybenzaldehyde or 3-methoxybenzoic acid.

Reduction: Formation of N-methoxy-2-(3-methoxyphenyl)-N-methylamine.

Substitution: Formation of halogenated derivatives like 3-chloro- or 3-bromo-N-methoxy-N-methylacetamide.

Scientific Research Applications

N-Methoxy-2-(3-methoxyphenyl)-N-methylacetamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its structural similarity to known pharmacophores.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-Methoxy-2-(3-methoxyphenyl)-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methyl groups play a crucial role in modulating the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide: Similar structure but with the methoxy group at the para position.

N-Methoxy-2-(3-ethoxyphenyl)-N-methylacetamide: Similar structure but with an ethoxy group instead of a methoxy group.

N-Methoxy-2-(3-methoxyphenyl)-N-ethylacetamide: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

N-Methoxy-2-(3-methoxyphenyl)-N-methylacetamide is unique due to the specific positioning of the methoxy and methyl groups, which can significantly influence its chemical reactivity and biological activity. This compound’s distinct properties make it a valuable subject of study for developing new therapeutic agents and materials.

Biological Activity

N-Methoxy-2-(3-methoxyphenyl)-N-methylacetamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C12H17NO3

- Molecular Weight : 225.27 g/mol

- Functional Groups : Methoxy and acetamide groups which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of methoxy groups enhances its binding affinity, potentially modulating the activity of key biological pathways.

Proposed Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory processes or cancer cell proliferation.

- Receptor Modulation : It could interact with receptors related to pain and inflammation, leading to analgesic effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown it to be effective against various bacterial strains, suggesting its potential as a therapeutic agent for infections.

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases. Its ability to inhibit pro-inflammatory cytokines has been documented in vitro.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. It appears to induce apoptosis in cancer cells by disrupting cell cycle progression and promoting cell death through various pathways.

Research Findings and Case Studies

-

Antimicrobial Efficacy

- In a study evaluating the antimicrobial activity, this compound showed inhibition zones against E. coli and S. aureus, indicating its potential as an antibacterial agent .

- Anti-inflammatory Effects

- Cytotoxicity Against Cancer Cells

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.